molecular formula C12H14O4 B1605000 Dimethyl 2,5-dimethylbenzene-1,4-dicarboxylate CAS No. 54100-53-7

Dimethyl 2,5-dimethylbenzene-1,4-dicarboxylate

Cat. No.: B1605000
CAS No.: 54100-53-7
M. Wt: 222.24 g/mol
InChI Key: XYQCGGPYZALUAE-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylbenzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54100-53-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl 2,5-dimethylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O4/c1-7-5-10(12(14)16-4)8(2)6-9(7)11(13)15-3/h5-6H,1-4H3

InChI Key

XYQCGGPYZALUAE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dimethylterephthalic acid (3 g, 15.5 mmol) was suspended in ether (30 mL) and methanol (10 mL) and was cooled in an ice bath. (Trimethylsilyl)diazomethane (2 M solution in hexanes; 16 mL) was added drop-wise. The mixture was stirred at ambient temperature for 0.5 h and then was quenched with acetic acid (2 mL) and was concentrated. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic portion was washed with brine, dried over sodium sulfate, then filtered and was concentrated to afford dimethyl 2,5-dimethylterephthalate (3.18 g, 14.3 mmol, 93% yield). 1H NMR (400 MHz, CDCl3): δ 7.76 (s, 2H), 3.91 (s, 6H), 2.57 (s, 6H); MS (EI) for C12H14O4: 223 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

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